Structural Divergence from the Described S1P1 Agonist Pharmacophore
The defined pharmacophore for potent S1P1 agonism in the substituted isoxazole patent series often incorporates a 5-methylisoxazole-3-carbonyl moiety. The target compound, 3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, deviates by featuring an isoxazole-5-carbonyl group and lacks the 3-methyl substituent . This structural distinction is critical, as the patent literature emphasizes that both the position of the carbonyl attachment and the presence of alkyl substituents on the isoxazole significantly modulate receptor binding and functional selectivity [1]. While no direct head-to-head biological data is publicly available to assign a quantitative potency difference, this deviation implies a distinct Structure-Activity Relationship (SAR) profile compared to the most potent disclosed S1P1 agonists.
| Evidence Dimension | Ligand structure relative to established S1P1 pharmacophore |
|---|---|
| Target Compound Data | Isoxazole-5-carbonyl substitution; no methyl group on isoxazole. |
| Comparator Or Baseline | 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-33-6), described as a potent and selective S1P1 agonist. |
| Quantified Difference | Not available; differentiation is based on a fundamental structural deviation from the disclosed optimized pharmacophore. |
| Conditions | Patent-defined S1P1 agonist pharmacophore model. |
Why This Matters
For procurement, this means the compound offers a structurally distinct tool for probing S1P1 SAR, which may yield different selectivity or off-target profiles compared to the more common 5-methylisoxazole-3-carbonyl analogs.
- [1] Wacker, D. A., et al. (Bristol-Myers Squibb Company). Substituted Isoxazole Compounds. U.S. Patent Application US20110300165 A1, published December 8, 2011. View Source
